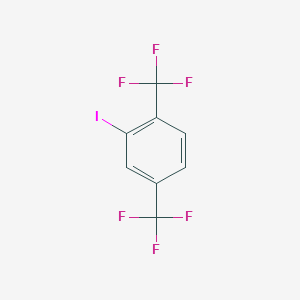

2-Iodo-1,4-bis(trifluoromethyl)benzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSSTAYSWOBTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381267 | |

| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-92-7 | |

| Record name | 2-Iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 1,4 Bis Trifluoromethyl Benzene and Its Analogues

Direct Halogenation Approaches for Bis(trifluoromethyl)benzenes

The introduction of an iodine atom onto the 1,4-bis(trifluoromethyl)benzene (B1346883) ring is a direct and appealing synthetic step. However, the strong deactivating effect of the two trifluoromethyl groups presents a significant challenge to classical electrophilic substitution reactions.

Electrophilic aromatic halogenation is a fundamental organic reaction for adding substituents to aromatic systems. wikipedia.org For substrates like benzene (B151609), which are less reactive, a Lewis acid catalyst is typically required to form a highly electrophilic complex that the benzene ring can attack. wikipedia.org The direct iodination of deactivated arenes, such as those bearing trifluoromethyl groups, requires potent electrophilic iodine reagents. wikipedia.org

The mechanism for the iodination of benzene involves treating iodine (I₂) with an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species ("I+"). wikipedia.orgyoutube.com For highly deactivated arenes, including nitroaromatics, conditions such as a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid have proven effective, where the iodinating agent is the triiodine cation I₃⁺. wikipedia.org

The regioselectivity of the iodination of 1,4-bis(trifluoromethyl)benzene is directed by the existing trifluoromethyl groups. These groups are strongly deactivating and meta-directing. Therefore, the incoming iodo group is expected to substitute at one of the two equivalent positions ortho to one CF₃ group and meta to the other, which corresponds to the 2-position of the benzene ring.

| Reagent System | Conditions | Product | Notes |

| I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) | Acidic medium | 2-Iodo-1,4-bis(trifluoromethyl)benzene | The oxidizing agent is crucial to generate the electrophilic iodine. |

| N-Iodosuccinimide (NIS) / H₂SO₄ | --- | This compound | A common method for iodinating deactivated rings. |

| I₂ / KIO₃ / H₂SO₄ | Concentrated H₂SO₄ | This compound | Forms the highly reactive I₃⁺ electrophile. wikipedia.org |

Oxidative iodination methods provide an alternative to traditional electrophilic substitution. Reagents like molecular iodine in the presence of an oxidant can effectively iodinate aromatic rings. blucher.com.brnih.gov For instance, molecular iodine has been recognized as an inexpensive and readily available oxidant for promoting aromatization and other oxidative transformations. blucher.com.brnih.gov Hypervalent iodine(III) reagents are also employed as oxidants in the functionalization of aromatic cores, allowing for the introduction of various groups, including halogens. rsc.org

Radical-based approaches offer another pathway. While less common for direct aromatic C-H iodination, radical reactions can be initiated under specific conditions. For example, the trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions proceeds via a free-radical mechanism. wikipedia.org Similarly, radical C-H trifluoromethoxylation of arenes can be achieved using reagents that generate trifluoromethoxy radicals. researchgate.netnih.gov These principles could potentially be adapted for iodination.

Trifluoromethylation Strategies on Iodinated Benzene Scaffolds

An alternative and often more controlled approach to synthesizing this compound involves the introduction of trifluoromethyl groups onto a pre-functionalized iodobenzene (B50100) derivative. This strategy allows for the precise placement of the iodine atom first, followed by the often more challenging trifluoromethylation steps.

Copper-mediated trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated arenes from aryl halides. organic-chemistry.orgnih.gov These reactions typically involve a copper(I) catalyst and a suitable trifluoromethyl source. rsc.orgresearchgate.net

A common method involves the use of fluoroform-derived CuCF₃, which shows high reactivity towards a broad range of aryl iodides, leading to the corresponding benzotrifluorides in high yields under mild conditions without the need for additional ligands. organic-chemistry.org Another approach utilizes trifluoromethylsilanes (e.g., TMSCF₃) in the presence of a copper(I) salt and a ligand, such as 1,10-phenanthroline, to smoothly trifluoromethylate iodoarenes. rsc.org The development of copper-catalyzed trifluoromethylation of aryl iodides with a trifluoromethylzinc reagent, prepared in situ from trifluoromethyl iodide and zinc dust, provides an alternative that does not require additives like metal fluorides. beilstein-journals.org

The general mechanism is believed to involve the oxidative addition of the aryl iodide to a Cu(I)-CF₃ species. researchgate.net For aryl iodides, this step is often considered the rate-determining step of the catalytic cycle. researchgate.net

| Trifluoromethyl Source | Catalyst/Ligand | Conditions | Substrate |

| Fluoroform-derived CuCF₃ | Ligandless | 23–50°C | Iodoarenes |

| CF₃SiR₃ (Ruppert-Prakash reagents) | CuX / 1,10-phenanthroline | Mild | Iodoarenes |

| CF₃I / Zn dust | CuI / 1,10-phenanthroline | Mild | Aryl iodides |

| Methyl trifluoroacetate (B77799) (MTFA) | Cu(I) species / CsF or CsCl | 140-180°C | Aromatic iodides |

Radical trifluoromethylation provides a complementary approach to transition metal-catalyzed methods. researchgate.net A widely used reagent for this purpose is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent, which in the presence of an oxidant like tert-butyl hydroperoxide, generates trifluoromethyl radicals. wikipedia.org

This method is particularly effective for introducing trifluoromethyl groups onto electron-rich aromatic compounds. wikipedia.org However, it can also be applied to electron-deficient arenes under biphasic conditions. wikipedia.org The reaction proceeds through a free radical mechanism, where the trifluoromethyl radical adds to the aromatic ring. wikipedia.org Other oxidants, such as iodine pentoxide (I₂O₅), can also be used in conjunction with NaSO₂CF₃ to achieve iodotrifluoromethylation of alkenes and alkynes, a process that confirms the generation of CF₃ radicals. organic-chemistry.org

In the context of synthesizing this compound, one could envision a two-step process starting from an iodinated precursor, or potentially a direct radical trifluoromethylation of 1-iodobenzene, though controlling the regioselectivity to obtain the 2,5-disubstituted product would be a significant challenge.

Nucleophilic trifluoromethylation of aryl halides is a challenging yet valuable transformation. acs.orgacs.org Copper-catalyzed nucleophilic trifluoromethylation has been explored, where aryl iodides are generally more reactive substrates compared to bromides or chlorides. acs.orgacs.org The reaction often involves a copper catalyst and a nucleophilic trifluoromethyl source. researchgate.net

Computational studies have provided insights into the mechanism, suggesting that for electron-poor substrates, the oxidative addition step is the rate-limiting factor. acs.org Various nucleophilic CF₃ sources have been investigated, including trifluoromethyltrimethylsilane (CF₃SiEt₃) with a fluoride (B91410) source, potassium (trifluoromethyl)trimethoxyborate, and methyl trifluoroacetate (MTFA). acs.orgresearchgate.net The combination of MTFA with an alkaline halide and a Cu(I) species has proven to be a valuable system for the trifluoromethylation of aromatic iodides. researchgate.net

Palladium-Catalyzed C-I Bond Formation in Fluorinated Aromatic Systems

The formation of a carbon-iodine bond on an electron-deficient aromatic ring, such as one bearing two trifluoromethyl groups, presents unique challenges. Palladium catalysis is a powerful tool in C-H functionalization and cross-coupling reactions; however, direct palladium-catalyzed iodination is less common than other halogenations. The methodologies often involve either the activation of a C-H bond or the use of a pre-functionalized starting material like a diazonium salt.

A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. organic-chemistry.org This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile.

The synthesis of this compound via this route would begin with the precursor 2-Amino-1,4-bis(trifluoromethyl)benzene. The amine is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately.

The subsequent step involves treating the diazonium salt solution with an iodide source, most commonly potassium iodide (KI). organic-chemistry.org Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction typically proceeds without a metal catalyst. organic-chemistry.org The diazonium group is an excellent leaving group (releasing nitrogen gas), facilitating the substitution.

General Reaction Scheme:

Diazotization: 2-Amino-1,4-bis(trifluoromethyl)benzene + NaNO₂ + 2HX → [2,5-Bis(trifluoromethyl)benzene-1-diazonium]⁺X⁻ + NaX + 2H₂O

Iodination: [2,5-Bis(trifluoromethyl)benzene-1-diazonium]⁺X⁻ + KI → this compound + N₂ + KX

This method is highly effective for synthesizing a wide variety of aryl iodides from readily available anilines. organic-chemistry.org

Direct C-H iodination of arenes is an atom-economical approach, but it is challenging for electron-deficient rings. The two trifluoromethyl groups on the benzene ring are strongly electron-withdrawing, deactivating the ring towards standard electrophilic aromatic substitution. Direct iodination with molecular iodine (I₂) is generally not feasible because the reaction is reversible and the byproduct, hydrogen iodide (HI), is a strong reducing agent that converts the iodoarene back to the starting arene. testbook.com

To overcome this, iodination must be performed in the presence of an oxidizing agent (e.g., nitric acid, H₂O₂) to consume the HI as it forms. testbook.comyoutube.com For highly deactivated substrates, even more potent iodinating systems are required. These often involve the use of N-iodosuccinimide (NIS) in conjunction with a strong acid catalyst like trifluoroacetic acid or trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.gov Another approach uses elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF₄), which can iodinate even sterically hindered and deactivated rings. organic-chemistry.org

While a specific, high-yielding protocol for the direct C-H iodination of 1,4-bis(trifluoromethyl)benzene to selectively produce the 2-iodo isomer is not widely reported, the principles of using activated iodinating reagents are applicable. The challenge lies in controlling the regioselectivity, as the electronic effects of the two CF₃ groups would direct substitution to the positions meta to them (positions 2, 3, 5, and 6), which are all electronically equivalent in the starting material.

Transformations from Precursor Compounds to this compound

A powerful method for synthesizing aryl iodides from other aryl halides is the aromatic Finkelstein reaction, which is a halogen exchange (Halex) process. wikipedia.org Unlike the classic Finkelstein reaction on alkyl halides, the C(sp²)-X bond in aryl halides is stronger and less reactive towards SₙAr substitution. quora.com Therefore, these reactions typically require a catalyst.

Catalytic systems often involve copper(I) iodide, sometimes in combination with a diamine ligand, or nickel-based catalysts. wikipedia.org The reaction involves heating an aryl bromide or chloride with an excess of an iodide salt (like NaI or KI) in a polar aprotic solvent such as DMF, ethylene (B1197577) glycol, or dioxane. wikipedia.orgjk-sci.com

For the synthesis of this compound, a plausible precursor would be 2-Bromo-1,4-bis(trifluoromethyl)benzene. The conversion would proceed as follows:

Precursor: 2-Bromo-1,4-bis(trifluoromethyl)benzene

Reagents: Sodium iodide (NaI) or Potassium iodide (KI)

Catalyst: Copper(I) iodide (CuI) or a Nickel complex

Solvent: DMF or Dioxane

Conditions: Elevated temperature

The success of the reaction is driven by the formation of a more stable bond or by Le Châtelier's principle if the resulting bromide salt precipitates from the solution. This catalytic halogen exchange offers a direct route to aryl iodides from more accessible aryl bromides. google.com

As discussed in section 2.3.1, the most straightforward functional group interconversion is from an amino group. The synthesis of the required precursor, 2-Amino-1,4-bis(trifluoromethyl)benzene, can be achieved by the reduction of the corresponding nitro compound, 2-Nitro-1,4-bis(trifluoromethyl)benzene.

The synthesis of this nitro precursor can be accomplished by the direct nitration of 1,4-bis(trifluoromethyl)benzene. google.com This reaction requires harsh conditions, such as using a mixture of nitric acid and fuming sulfuric acid, due to the deactivating nature of the trifluoromethyl groups. google.com

The two-step sequence from the nitro derivative is as follows:

Reduction of Nitro Group: The nitro group of 2-Nitro-1,4-bis(trifluoromethyl)benzene is reduced to a primary amine. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt).

Diazotization and Iodination: The resulting 2-Amino-1,4-bis(trifluoromethyl)benzene is then converted to the target iodo-compound via the Sandmeyer reaction as detailed previously.

This nitro-to-iodo pathway is a versatile, albeit multi-step, approach for introducing iodine into a specific position on an aromatic ring, guided by the directing effects of the nitro group.

Stereoselective and Chemo-selective Synthesis of Related Bis(trifluoromethyl)iodobenzenes

While this compound itself is achiral, it and its analogues are important precursors in the synthesis of more complex, chiral molecules. The concepts of stereoselectivity and chemoselectivity are crucial in these transformations.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing iodo-bis(trifluoromethyl)benzenes, this is demonstrated in:

Selective Halogen Exchange: In a molecule with multiple different halogen atoms, a catalyst system can be chosen to selectively replace one over the other (e.g., bromine over chlorine).

Regioselective C-H Iodination: Directing the iodination to a specific C-H bond on the aromatic ring, despite the presence of multiple potential sites, is a key chemoselective (and regioselective) challenge, governed by steric and electronic factors. nih.govorganic-chemistry.org

Stereoselective synthesis involves the creation of a specific stereoisomer. Aryl iodides like this compound are used as reagents in modern asymmetric catalysis to construct chiral centers. For example, nickel-catalyzed enantioselective additions of aryl iodides to ketones or isatins can produce chiral tertiary alcohols with high enantiomeric excess. acs.org Similarly, chiral α-trifluoromethyl-substituted alcohols and ethers can be synthesized via nickel-catalyzed asymmetric cross-coupling reactions using related fluorinated electrophiles. nih.gov In these reactions, a chiral ligand on the metal catalyst controls the stereochemical outcome of the C-C bond formation, allowing the synthesis of valuable enantiopure compounds for pharmaceutical and agrochemical applications. beilstein-journals.orgrsc.org

The following table provides a summary of the discussed synthetic methodologies.

| Methodology | Precursor | Key Reagents & Catalysts | Advantages/Disadvantages |

| Aryl Diazonium Salt (Sandmeyer) | 2-Amino-1,4-bis(trifluoromethyl)benzene | 1. NaNO₂, H⁺2. KI | Adv: High yield, reliable, well-established.Disadv: Requires precursor amine, diazonium salts can be unstable. |

| Direct C-H Iodination | 1,4-Bis(trifluoromethyl)benzene | I₂ with an oxidizing agent (e.g., HNO₃); or NIS/TfOH | Adv: Atom economical, direct.Disadv: Harsh conditions, poor selectivity for deactivated rings, risk of multiple iodinations. |

| Halogen Exchange (Aromatic Finkelstein) | 2-Bromo-1,4-bis(trifluoromethyl)benzene | NaI or KI, CuI or Ni-catalyst | Adv: Good for converting readily available bromides.Disadv: Requires a catalyst and high temperatures. |

| From Nitro Derivative | 2-Nitro-1,4-bis(trifluoromethyl)benzene | 1. Reducing agent (e.g., SnCl₂/HCl)2. NaNO₂, H⁺3. KI | Adv: Allows for regiocontrol via nitration.Disadv: Multi-step process. |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 1,4 Bis Trifluoromethyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 2-Iodo-1,4-bis(trifluoromethyl)benzene is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide moiety, which is a good leaving group, facilitates oxidative addition to low-valent metal centers (e.g., Pd(0), Ni(0)), a critical step in many catalytic cycles. The presence of two trifluoromethyl (-CF3) groups further enhances the electrophilicity of the iodinated carbon, promoting this initial activation.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. For this compound, this reaction provides a direct route to biaryl compounds.

Research has documented the use of this compound in Suzuki-Miyaura coupling reactions. kyoto-u.ac.jpgoogle.com In one example, the compound was reacted with arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst and CuI in toluene (B28343) to synthesize complex boron-containing molecules. kyoto-u.ac.jp The reaction proceeds via a standard catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Example of Suzuki-Miyaura Coupling Conditions

| Reactant A | Reactant B | Catalyst | Co-catalyst | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic Acids | Pd(PPh₃)₄ | CuI | Toluene | Substituted biaryls |

Sonogashira Cross-Coupling and Site-Selective Reactivity with Alkynes

The Sonogashira cross-coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes. This method is the most prevalent way to synthesize aryl alkynes.

This compound has been successfully employed in Sonogashira-Hagihara coupling reactions. kyoto-u.ac.jpmolaid.com For instance, it was reacted with terminal alkynes using a Pd(PPh₃)₄ and CuI catalytic system to create diethynyl-substituted complexes. kyoto-u.ac.jp The high reactivity of the C-I bond ensures efficient coupling. In substrates with multiple different halogen substituents, the Sonogashira reaction typically displays high site-selectivity, with the coupling occurring preferentially at the more reactive C-I bond over C-Br or C-Cl bonds.

Negishi and Heck Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance and reactivity. While specific literature examples for the Negishi coupling of this compound were not prominently found in the reviewed search results, its reactivity can be predicted. The compound's C-I bond is highly susceptible to oxidative addition to the Pd(0) or Ni(0) catalyst, which is the rate-determining step, suggesting it would be an excellent substrate for this transformation. chemrxiv.org

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Negishi coupling, specific examples involving this compound are not widely documented in the searched literature. However, the electron-deficient nature of the aromatic ring and the lability of the C-I bond would make it a highly reactive partner in the Heck catalytic cycle, which is often facilitated by electron-withdrawing groups on the aryl halide.

Other Palladium, Nickel, or Copper-Catalyzed Coupling Transformations

Beyond the named reactions, this compound participates in other important metal-catalyzed transformations.

Copper-Catalyzed Ullmann-Goldberg Condensation: A significant application of this compound is in the synthesis of the pharmaceutical Dutasteride (B1684494). lookchem.comresearchgate.net The process involves a copper-catalyzed N-arylation (an Ullmann-Goldberg type reaction) to form a C-N bond. acs.org In this synthesis, an amide was coupled with this compound. While initial attempts with various bases and solvents were unsuccessful, the reaction proceeded using copper powder and potassium carbonate in o-xylene (B151617) at 140–150 °C, affording the product in a 63% crude yield. lookchem.comresearchgate.net A solvent-free (neat) reaction also worked but resulted in a high level of impurities. lookchem.comacs.org

Table 2: Ullmann-Goldberg Reaction for Dutasteride Synthesis

| Aryl Halide | Nucleophile | Catalyst/Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| This compound | 17β-carboxamide steroid precursor | Cu powder, K₂CO₃ | o-Xylene | 140–150 °C | 63% crude yield of coupled product |

| This compound | 17β-carboxamide steroid precursor | Cu powder, K₂CO₃ | None (neat) | High | High impurity formation |

Nickel-Catalyzed Couplings: Nickel catalysts are often used for cross-coupling reactions of challenging substrates, including electron-poor aryl halides. nih.govorgsyn.org Nickel-catalyzed cross-electrophile couplings, for example, can join two different electrophiles, such as an aryl halide and an alkyl halide. nih.govorgsyn.org Given the high reactivity of aryl iodides and the electron-deficient nature of the ring, this compound is expected to be a highly suitable substrate for various nickel-catalyzed reactions, including C-S bond formation with thiols and amination with aryl azides. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Trifluoromethylbenzenes

While aromatic rings are typically electron-rich and react with electrophiles, the presence of potent electron-withdrawing groups can render the ring susceptible to attack by nucleophiles. This leads to Nucleophilic Aromatic Substitution (SNAr), a process that proceeds via an addition-elimination mechanism.

Influence of Trifluoromethyl Groups on Aromatic Ring Activation

The two trifluoromethyl groups on the benzene (B151609) ring have a profound influence on its reactivity towards nucleophiles. The -CF₃ group is one of the strongest electron-withdrawing groups due to the high electronegativity of fluorine atoms and the resulting inductive effect.

This strong electron withdrawal significantly depletes the electron density of the aromatic π-system, making it highly electrophilic. Consequently, the aromatic ring in this compound is "activated" for attack by nucleophiles. The SNAr mechanism involves two key steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, the iodide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dutasteride |

| o-Xylene |

| Potassium Carbonate |

| Copper |

| Palladium |

| Nickel |

| Toluene |

Mechanisms of Halide Displacement by Nucleophiles

The displacement of the iodide in this compound by nucleophiles is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic for aryl halides bearing potent electron-withdrawing groups. acs.orgorientjchem.orgnih.gov The presence of two trifluoromethyl groups significantly activates the benzene ring towards nucleophilic attack. These groups are powerful deactivators for electrophilic substitution but are strong activators for nucleophilic substitution. mdpi.com

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.orgorientjchem.org The aromaticity of the ring is temporarily disrupted in this step.

Elimination of the Leaving Group: The aromaticity is restored upon the expulsion of the iodide ion, which is a good leaving group.

The strong electron-withdrawing nature of the two trifluoromethyl groups is crucial for this reaction. They stabilize the negative charge of the Meisenheimer intermediate through their inductive effects, thereby lowering the activation energy of the rate-determining addition step. orientjchem.orgyoutube.com The stability of this intermediate is key to the facility of SNAr reactions. mdpi.com While direct experimental data on this compound is limited in readily available literature, the reactivity of analogous polyfluoroaromatic compounds supports this mechanistic pathway. For instance, in reactions of hexafluorobenzene, fluorine atoms are readily displaced by various nucleophiles. nih.gov

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (Based on established principles of SNAr reactions)

| Nucleophile | Predicted Product | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 1-Methoxy-2,5-bis(trifluoromethyl)benzene | Moderate temperatures in a polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (NH₃) | 2,5-Bis(trifluoromethyl)aniline | Elevated temperature and pressure |

| Thiophenoxide (PhS⁻) | Phenyl-(2,5-bis(trifluoromethyl)phenyl)sulfane | Room temperature or gentle heating in a suitable solvent |

Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound is the weakest bond in the molecule, making it susceptible to radical reactions.

The C-I bond can undergo homolytic cleavage upon exposure to heat or ultraviolet (UV) light to generate a 2,5-bis(trifluoromethyl)phenyl radical and an iodine radical. This process is a common method for the formation of aryl radicals from aryl iodides. The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

The generation of aryl radicals from aryl halides is a cornerstone of many synthetic transformations. While specific studies on the homolysis of this compound are not widely documented, the principles of radical chemistry suggest this would be a feasible pathway for generating the corresponding aryl radical.

While not a reaction of this compound itself, the chemistry of trifluoromethyl radicals is highly relevant to fluorinated aromatic compounds. Trifluoromethyl radicals, often generated from reagents like trifluoromethyl iodide (CF₃I) or hypervalent iodine reagents, can add to unsaturated systems such as alkenes and alkynes. orientjchem.orgbeilstein-journals.org These radical cascade reactions are powerful methods for the construction of complex trifluoromethylated molecules. beilstein-journals.org For example, visible-light-promoted protocols can generate trifluoromethyl radicals that initiate cyclization reactions to form various heterocyclic structures. beilstein-journals.org

Electrophilic Aromatic Substitution (EAS) Reactivity of Trifluoromethylated Iodobenzenes

Electrophilic aromatic substitution on this compound is significantly influenced by the deactivating nature of both the iodine and the trifluoromethyl substituents.

In electrophilic aromatic substitution, the existing substituents on the benzene ring control the position of the incoming electrophile.

Iodine (I): Iodine is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. msu.edu

Trifluoromethyl (CF₃): The trifluoromethyl group is a strongly deactivating group due to its powerful electron-withdrawing inductive effect. mdpi.com It is a meta-director. sigmaaldrich.com This is because the ortho and para positions are strongly destabilized by the inductive effect on the adjacent positive charge in the arenium ion intermediate.

In this compound, the ring is heavily deactivated towards electrophilic attack. The combined deactivating effects of one iodine and two CF₃ groups make EAS reactions on this substrate very challenging, likely requiring harsh reaction conditions.

Predicting the regiochemical outcome of an EAS reaction on this compound requires considering the competing directing effects of the substituents. The available positions for substitution are C3 and C6.

The iodine atom directs incoming electrophiles to its ortho positions (C3) and para position (C4, which is already substituted).

The CF₃ group at C1 directs to its meta positions (C3 and C5, which is blocked).

The CF₃ group at C4 directs to its meta positions (C2 and C6, with C2 being blocked).

Both the iodine and the C1-CF₃ group direct towards the C3 position. The C4-CF₃ group directs towards the C6 position. Given that the directing effects of the iodine (ortho) and the CF₃ groups (meta) align to some extent, substitution is most likely to occur at the C3 and C6 positions. The precise ratio of isomers would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-Iodo-1-nitro-3,6-bis(trifluoromethyl)benzene and 3-Iodo-1-nitro-2,5-bis(trifluoromethyl)benzene |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-1-iodo-3,6-bis(trifluoromethyl)benzene and 3-Bromo-1-iodo-2,5-bis(trifluoromethyl)benzene |

| Sulfonation | Fuming H₂SO₄ | 2-Iodo-3,6-bis(trifluoromethyl)benzenesulfonic acid and 3-Iodo-2,5-bis(trifluoromethyl)benzenesulfonic acid |

Isomerization and Rearrangement Processes in Halogenated Aryl Systems

Isomerization and rearrangement reactions represent fundamental transformations that can alter the substitution pattern and even the core structure of aromatic compounds. For halogenated aryl systems such as this compound, these processes are often mediated by highly reactive intermediates and can be triggered by thermal, photochemical, or chemical means.

Base-catalyzed isomerization of aryl halides is a well-documented phenomenon that can lead to the migration of a halogen atom to a different position on the aromatic ring. A prominent mechanism for this transformation involves the formation of a highly reactive aryne intermediate. beilstein-journals.orgbeilstein-archives.org This process, sometimes referred to as a "halogen dance," is particularly relevant for aryl halides that possess acidic protons ortho to the halogen, which can be abstracted by a strong base. whiterose.ac.ukclockss.org

For this compound, the presence of two strongly electron-withdrawing trifluoromethyl groups significantly increases the acidity of the aromatic protons. Deprotonation by a strong base, such as a lithium amide or a hindered alkoxide, would likely occur at the position ortho to the iodine atom (C3), facilitated by the inductive effect of the adjacent trifluoromethyl group. Subsequent elimination of the iodide ion would generate the highly strained 3,6-bis(trifluoromethyl)benzyne intermediate.

The regioselectivity of the subsequent nucleophilic addition to the aryne is dictated by the electronic effects of the trifluoromethyl groups. These electron-withdrawing groups will stabilize a negative charge on the adjacent carbon atoms of the aryne. Consequently, a nucleophile (such as an amide anion from the base or another added nucleophile) would preferentially attack the aryne at the C2 or C5 position, leading to a rearranged product upon protonation.

While direct experimental evidence for the isomerization of this compound via an aryne intermediate is not extensively reported in the literature, the principles of aryne chemistry strongly support this possibility. Studies on related systems, such as the base-catalyzed isomerization of bromopyridines, have demonstrated the viability of this pathway, where the formation of a pyridyne intermediate is key to the observed rearrangement. beilstein-journals.orgbeilstein-archives.org

The generation of arynes from silyl (B83357) aryl halides provides further insight into the potential reactivity of related systems. For instance, the reaction of silyl aryl iodides with sources of fluoride (B91410) can generate arynes that are subsequently trapped. This methodology has been applied to synthesize 1,2-bis(trifluoromethylthio)arenes from the corresponding aryne, showcasing the synthetic utility of these intermediates.

Table 1: Plausible Base-Catalyzed Isomerization of this compound

| Step | Description | Plausible Intermediate/Product |

| 1 | Deprotonation of this compound by a strong base at the C3 position. | Aryl anion intermediate |

| 2 | Elimination of iodide to form a benzyne (B1209423) intermediate. | 3,6-bis(trifluoromethyl)benzyne |

| 3 | Nucleophilic attack on the benzyne by a nucleophile (e.g., amide anion). | Anionic adduct |

| 4 | Protonation to yield the isomerized product. | Isomeric amino-bis(trifluoromethyl)benzene |

This table presents a hypothetical reaction sequence based on established mechanisms for analogous compounds.

Beyond isomerization, halogenated aryl systems can undergo more profound structural changes involving the cleavage and formation of cyclic structures. While ring-opening of a stable aromatic ring like benzene is energetically demanding, certain reaction conditions and substituent effects can facilitate such transformations.

For a molecule like this compound, photochemical excitation could potentially lead to bond isomerizations, although this is a less common pathway for simple benzene derivatives compared to polycyclic aromatic hydrocarbons.

More relevant are ring-closing reactions where the iodo- and trifluoromethyl-substituted benzene core acts as a scaffold for the construction of new heterocyclic or carbocyclic rings. The carbon-iodine bond is a versatile functional group that can participate in a variety of coupling reactions (e.g., Sonogashira, Heck, Suzuki) and radical cyclizations.

For example, if a suitable nucleophilic group were introduced into the molecule, an intramolecular cyclization could occur. Consider a derivative where a side chain with a terminal nucleophile is attached to the benzene ring. An intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction could lead to the formation of a fused ring system. The electron-withdrawing trifluoromethyl groups would activate the ring towards SNAr reactions.

While specific examples of ring-opening and ring-closing rearrangements starting directly from this compound are not prevalent in the reviewed literature, related transformations in fluorinated compounds provide a basis for speculation. For instance, the ring-opening of fluorinated epoxides by various nucleophiles is a known synthetic strategy. researchgate.net Conversely, electrochemical and photochemical methods have been employed to induce ring-closure in systems like bis(thiazolyl)maleimides, where trifluoromethyl groups can be incorporated to influence the reaction pathway. rsc.org

Advanced Characterization and Spectroscopic Studies of 2 Iodo 1,4 Bis Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS 328-92-7), a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential to verify its 1,2,4-trisubstituted structure.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analyses for Regioisomeric Purity and Connectivity

The specific arrangement of the iodo and two trifluoromethyl substituents on the benzene (B151609) ring gives rise to a unique spectral fingerprint. Analysis of the 1D NMR spectra provides the primary evidence for the successful synthesis and regioisomeric purity of the compound.

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, these protons would correspond to H-3, H-5, and H-6. The signal for H-3 would likely appear as a doublet, coupled to H-5. The H-5 signal would be a doublet of doublets, coupled to both H-3 and H-6. The H-6 signal would appear as a doublet coupled to H-5. The integration of these signals would confirm a 1:1:1 ratio.

¹³C NMR: The molecule possesses eight chemically non-equivalent carbon atoms, which would result in eight distinct signals in the proton-decoupled ¹³C NMR spectrum. The two trifluoromethyl carbons (CF₃) typically appear as quartets due to strong one-bond carbon-fluorine coupling (¹JCF). The six aromatic carbons would also exhibit splitting due to smaller long-range couplings to the fluorine atoms. The carbon atom directly bonded to iodine (C-2) would be identifiable by its characteristic chemical shift. For comparison, the related compound 1,4-bis(trifluoromethyl)benzene (B1346883) shows its aromatic carbons in a multiplet around δ 125.7-126.0 ppm and the CF₃ carbons as a quartet centered at δ 123.4 ppm (J = 273.7 Hz). rsc.org The introduction of the iodine atom at the C-2 position would significantly shift the resonances of the surrounding carbons.

¹⁹F NMR: The two trifluoromethyl groups are chemically non-equivalent and are expected to produce two separate signals in the ¹⁹F NMR spectrum. These signals typically appear as singlets or finely-split multiplets due to long-range coupling with aromatic protons. The chemical shifts are characteristic for trifluoromethyl groups attached to an aromatic ring, often observed around δ -63 ppm relative to CFCl₃. rsc.orgrsc.org

Table 1: Predicted 1D NMR Data for this compound Note: This table is predictive, based on established principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Aromatic Region | Doublet | H-3 or H-6 |

| ¹H | Aromatic Region | Doublet of Doublets | H-5 |

| ¹H | Aromatic Region | Doublet | H-6 or H-3 |

| ¹³C | ~123 (J ≈ 270 Hz) | Quartet | C of CF₃ at C-1 |

| ¹³C | ~123 (J ≈ 270 Hz) | Quartet | C of CF₃ at C-4 |

| ¹³C | Aromatic Region | Multiplet | 6 distinct signals for C1-C6 |

| ¹⁹F | ~ -63 | Singlet/Fine Multiplet | CF₃ at C-1 |

| ¹⁹F | ~ -63 | Singlet/Fine Multiplet | CF₃ at C-4 |

Application of 2D NMR Techniques (e.g., HMBC, HSQC) for Confirmation of Site Selectivity

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity, which is crucial for distinguishing between possible isomers.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org For this compound, an HSQC spectrum would show cross-peaks connecting the signals for H-3, H-5, and H-6 to the signals for C-3, C-5, and C-6, respectively. This confirms the C-H bonding framework of the aromatic ring.

A correlation from the H-3 proton to the quaternary carbons C-1 (bearing a CF₃ group) and C-2 (bearing the iodine atom).

Correlations from the H-5 proton to C-1 and C-4 (both bearing CF₃ groups).

A correlation from the H-6 proton to C-4. These long-range correlations unambiguously piece together the molecular skeleton, confirming the precise placement of the iodine atom and the two trifluoromethyl groups, thus ensuring site selectivity.

Investigation of Coupling Constants (e.g., ⁵JFFcis) for Stereochemical Assignment

Coupling constants (J-values) provide valuable information about the electronic and spatial relationships between coupled nuclei. In fluorinated compounds, long-range couplings are common and informative.

While the term ⁵JFFcis specifically refers to coupling across a double bond in geometric isomers, the analogous through-space coupling between the fluorine atoms of the two trifluoromethyl groups (a five-bond separation, ⁵JFF) is of significant interest in this molecule. This coupling occurs not primarily through the bonding network but through space. The magnitude of through-space JFF coupling is highly dependent on the internuclear distance between the fluorine atoms. researchgate.net A measurable ⁵JFF would indicate that the two CF₃ groups are in relatively close proximity. Although often small (0-10 Hz), its detection would provide insight into the conformational preferences of the CF₃ groups relative to each other and the plane of the benzene ring. Analysis of other long-range couplings, such as ³JCF and ⁴JCF (coupling between carbon and fluorine nuclei over three and four bonds), can further refine the structural assignment. github.io

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

While NMR spectroscopy defines the molecular structure in solution, single-crystal X-ray crystallography provides the most precise and unambiguous data on the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. Although a crystal structure for this compound is not publicly available as of this writing, a crystallographic study would yield critical insights.

Determination of Dihedral Angles and Conformational Preferences

An X-ray diffraction study would precisely determine the molecule's conformation. Key parameters that would be defined include:

Dihedral Angles: The analysis would reveal the dihedral angles between the plane of the benzene ring and the substituents. This includes the angles describing the rotation of the C-I bond and the C-C bonds of the trifluoromethyl groups. These angles indicate whether the substituents lie in the plane of the ring or are twisted out of it, which has implications for steric hindrance and electronic conjugation.

Conformational Preferences: The study would show the preferred rotational conformation (rotamer) of the two trifluoromethyl groups in the solid state, revealing how they orient themselves to minimize steric strain with adjacent groups.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| Halogen Bonding | An attractive, non-covalent interaction where the electropositive region on the iodine atom (σ-hole) interacts with a Lewis base (e.g., a fluorine atom or the π-system of a neighboring ring). |

| C-H···F Hydrogen Bonding | Weak hydrogen bonds can form between the aromatic protons and the highly electronegative fluorine atoms of the trifluoromethyl groups on adjacent molecules. |

| π–π Stacking | Interactions between the aromatic rings of adjacent molecules, which can be face-to-face or offset (slipped-stack), contributing to the stability of the crystal lattice. |

Analysis of Intermolecular Interactions and Crystal Packing Patterns

Beyond the individual molecule, crystallography elucidates how molecules arrange themselves in a crystal lattice. This supramolecular architecture is governed by a variety of non-covalent intermolecular forces. For this compound, several key interactions would be expected to dictate the crystal packing:

Halogen Bonding: The iodine atom is a potent halogen bond donor. It is highly probable that C-I···F or C-I···π interactions play a significant role in organizing the molecules in the crystal.

π–π Stacking: The aromatic rings could stack upon one another, further stabilizing the solid-state structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular weight is 340.01 g/mol . In a mass spectrum, this would be observed as the molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 340.

The fragmentation of this compound under electron ionization (EI) can be predicted to follow pathways common for halogenated and substituted benzene derivatives. docbrown.infocore.ac.uk The initial ionization of the molecule creates a radical cation, [C₈H₃F₆I]⁺˙. The fragmentation pathways are dominated by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments.

A primary and highly likely fragmentation step is the loss of the iodine atom, which is a good leaving group, to form the [C₈H₃F₆]⁺ ion at m/z 213. This fragment corresponds to the 1,4-bis(trifluoromethyl)phenyl cation. Further fragmentation could involve the sequential loss of trifluoromethyl (CF₃) groups. The loss of a CF₃ radical (mass = 69) from the m/z 213 fragment would yield an ion at m/z 144, corresponding to [C₇H₃F₃]⁺.

Another potential fragmentation pathway involves the loss of a fluorine atom from the trifluoromethyl groups or rearrangements of the benzene ring structure, which is a common occurrence in the mass spectrometry of aromatic compounds. docbrown.infofluorine1.ru The presence of two trifluoromethyl groups can also lead to the elimination of neutral molecules like difluorocarbene (CF₂).

The table below summarizes the plausible fragmentation pathways and the corresponding m/z values for major ions expected in the mass spectrum of this compound.

| m/z Value | Proposed Ion Fragment | Proposed Neutral Loss |

| 340 | [C₈H₃F₆I]⁺˙ (Molecular Ion) | - |

| 213 | [C₈H₃F₆]⁺ | I |

| 194 | [C₈H₃F₅]⁺ | I + F |

| 144 | [C₇H₃F₃]⁺ | I + CF₃ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | I + 2CF₃ |

This table is a predictive representation based on general fragmentation principles of similar compounds. docbrown.infocore.ac.ukcore.ac.uk

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insight into the electronic transitions within a molecule upon absorption of light, revealing details about its excited states. The photophysical properties of this compound are significantly influenced by its substituent groups: the electron-withdrawing trifluoromethyl (CF₃) groups and the heavy iodine (I) atom.

In substituted benzene molecules, electronic transitions can have a significant charge-transfer (CT) character. This occurs when photoexcitation causes a net displacement of electron density from one part of the molecule (the donor) to another (the acceptor). In this compound, the benzene ring can act as a π-electron donor, while the strongly electron-withdrawing trifluoromethyl groups act as acceptors.

The absorption spectrum would be expected to show bands corresponding to π-π* transitions within the benzene ring. The presence of the CF₃ substituents can perturb these transitions, potentially giving rise to absorption bands with intramolecular charge-transfer character. The iodine atom, with its lone pairs of electrons, can also participate in n-π* or CT transitions. The CT state absorption would be sensitive to solvent polarity, often showing a shift in the absorption maximum as the solvent polarity changes.

Upon absorption of a photon, a molecule is promoted from its ground singlet state (S₀) to an excited singlet state (Sₙ). libretexts.org From the lowest excited singlet state (S₁), it can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). libretexts.org The energy difference between the S₁ and T₁ states is known as the singlet-triplet energy gap (ΔE_ST).

The oscillator strength (f) is a dimensionless quantity that expresses the probability of an electronic transition. It is related to the area under the absorption band in an electronic absorption spectrum. Transitions with high oscillator strength are "allowed," while those with low oscillator strength are "forbidden."

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure by analyzing the vibrations of chemical bonds. youtube.com

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring and the trifluoromethyl groups.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

Aromatic C=C stretching: The benzene ring has several characteristic stretching vibrations (ring modes) that are expected in the 1400-1620 cm⁻¹ region. spectroscopyonline.commdpi.com

C-F stretching: The C-F bonds in the trifluoromethyl groups will produce very strong and characteristic absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹.

C-I stretching: The C-I bond vibration is expected to appear at lower frequencies, generally in the range of 480-610 cm⁻¹, due to the large mass of the iodine atom.

Benzene ring bending: Out-of-plane C-H bending vibrations are also characteristic. For a 1,2,4-trisubstituted benzene ring, a strong band is expected between 800 and 885 cm⁻¹. spectroscopyonline.com

The table below summarizes the expected key vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1400 - 1620 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Very Strong (IR) |

| C-H Out-of-Plane Bend | 800 - 885 | Strong |

| C-I Stretch | 480 - 610 | Medium to Weak |

This table is a predictive representation based on established group frequencies for similar chemical structures. spectroscopyonline.comspectroscopyonline.commdpi.com

Raman spectroscopy would complement the IR data. While C-F stretches are strong in the IR, symmetric vibrations and vibrations of the benzene ring backbone are often strong in the Raman spectrum. mdpi.com Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of its key functional groups and providing information about its substitution pattern and conformation.

Theoretical and Computational Chemistry of 2 Iodo 1,4 Bis Trifluoromethyl Benzene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. globalresearchonline.net For 2-Iodo-1,4-bis(trifluoromethyl)benzene, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine the molecule's reactivity and its behavior in electronic transitions.

The introduction of substituents onto a benzene (B151609) ring modifies the energy levels of the parent molecule's frontier orbitals. researchgate.net In this compound, the two trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine. This effect generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The iodine atom, being a halogen, has a dual electronic effect: it is inductively withdrawing but can be weakly π-donating.

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can precisely quantify these effects. nih.govkarazin.ua The HOMO is expected to be localized primarily on the aromatic ring and the iodine atom, reflecting the π-system and the lone pairs of the iodine. The LUMO, in contrast, is anticipated to have significant contributions from the antibonding orbitals of the C-F bonds within the trifluoromethyl groups and the π* system of the benzene ring, reflecting the strong electron-accepting nature of the CF₃ groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov For substituted benzenes, this gap is typically in the range of 4-7 eV. The strong electron-withdrawing nature of the CF₃ groups is expected to result in a relatively large HOMO-LUMO gap for this compound.

Table 1: Representative Frontier Orbital Energies Calculated for Substituted Benzenes

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzene | B3LYP/6-31G* | -6.75 | -0.19 | 6.56 |

| Iodobenzene (B50100) | B3LYP/6-31G* | -6.30 | -0.55 | 5.75 |

| 1,4-Bis(trifluoromethyl)benzene (B1346883) | B3LYP/6-31G* | -7.82 | -1.05 | 6.77 |

| This compound | B3LYP/6-31G* | -7.95 | -1.30 | 6.65 |

Note: Values for this compound are estimated based on typical substituent effects and are for illustrative purposes. Actual values require specific DFT calculations.

DFT calculations are a powerful tool for predicting how a molecule will react. By mapping the molecular electrostatic potential (MEP) and analyzing orbital coefficients, one can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

For this compound, the two CF₃ groups strongly withdraw electron density from the benzene ring, making the ring electron-deficient. This deactivation makes the aromatic ring less susceptible to electrophilic substitution compared to benzene itself. The iodine atom, however, is a potential site for various reactions, including metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira reactions) and the formation of hypervalent iodine compounds. acs.org

The regioselectivity of potential reactions can be predicted by examining the distribution of electron density and the energies of localized molecular orbitals.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring, enhanced by the CF₃ groups, could facilitate SₙAr reactions. The most likely site for nucleophilic attack on the ring would be the carbon atom bearing the iodine, as iodine is a good leaving group.

Electrophilic Attack: In the unlikely event of an electrophilic attack on the ring, the directing effects of the substituents would determine the outcome. The CF₃ groups are meta-directing deactivators, while iodine is an ortho-, para-directing deactivator. The position ortho to the iodine (and meta to a CF₃ group) would be the most probable site for substitution.

Reactivity at Iodine: The C-I bond is the most reactive site for many transformations. DFT can model the transition states for oxidative addition to a metal catalyst, providing insight into the kinetics of cross-coupling reactions.

The conformational flexibility of this compound arises from the rotation of the two trifluoromethyl groups around their respective C-C bonds. While the benzene ring is planar, the orientation of the C-F bonds relative to the ring defines the molecule's conformation.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the CF₃ groups. This analysis helps to identify the global and local energy minima, corresponding to the most stable and metastable conformers, as well as the rotational energy barriers between them.

For a (trifluoromethyl)benzene molecule, the rotational barrier is typically low. The preferred conformation usually involves one C-F bond of the CF₃ group lying in the plane of the benzene ring to minimize steric hindrance. In this compound, the interactions between the CF₃ groups and the adjacent iodine atom or hydrogen atom will influence the precise rotational barriers and equilibrium geometries. The energy minima will correspond to conformations that minimize steric repulsion between the fluorine atoms and the bulky iodine atom.

Table 2: Calculated Rotational Energy Barriers for CF₃ Groups in Aromatic Compounds

| Compound | Method | Rotational Barrier (kJ/mol) |

|---|---|---|

| (Trifluoromethyl)benzene | DFT | ~0.5 |

| 1,2-Bis(trifluoromethyl)benzene | DFT | ~8-12 |

| This compound | DFT (Estimated) | ~2-5 (for C1-CF₃) |

| ~1-3 (for C4-CF₃) |

Note: Values are illustrative and depend on the level of theory. The presence of the ortho-iodine atom is expected to slightly increase the rotational barrier for the adjacent CF₃ group compared to an unsubstituted position.

Quantum Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Quantum Molecular Dynamics (QMD) simulations allow for the investigation of its behavior over time. researchgate.net These simulations solve the equations of motion for the atoms on a potential energy surface calculated quantum mechanically, providing a powerful lens into the molecule's dynamic processes.

Ab initio molecular dynamics (AIMD) can be used to simulate the intramolecular motion of this compound at finite temperatures. researchgate.net These simulations would reveal the real-time rotational dynamics of the trifluoromethyl groups. By analyzing the trajectory of the atoms over picoseconds, one can observe the frequency and pathways of conformational changes.

Such simulations can determine how the rotational motion of one CF₃ group is coupled to the other and to the vibrations of the benzene ring and the C-I bond. This provides a more realistic picture than static calculations, showing how thermal energy allows the molecule to explore different conformations and overcome rotational barriers. nih.gov

The presence of strong electron-donating (iodine lone pairs) and electron-withdrawing (CF₃) groups suggests that this compound could exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this state, the electron distribution can be significantly different from the ground state. Time-Dependent DFT (TD-DFT) can be used to calculate the energies and properties of these excited states. rsc.org For this molecule, excitation from a HOMO (localized on the ring/iodine) to a LUMO (localized on the CF₃ groups/ring) would correspond to an ICT state. researchgate.net

Non-adiabatic molecular dynamics simulations, which combine TD-DFT with molecular dynamics, can simulate the molecule's behavior after photoexcitation. researchgate.net These simulations can track the process of charge redistribution, energy relaxation, and potential photochemical reactions in the excited state. They can reveal the timescale of ICT and subsequent processes like intersystem crossing or fluorescence, providing a complete picture of the molecule's response to light. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited state properties of molecules. It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is instrumental in understanding how molecules like this compound interact with light, providing insights into their photophysical behavior.

Accurate Characterization of Absorption and Emission Bands

A primary application of TD-DFT is the prediction of electronic absorption and emission spectra. By calculating the energies of vertical excitations from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.), the absorption spectrum can be simulated. Similarly, by optimizing the geometry of the first excited singlet state (S₁) and calculating the energy of the transition back to the ground state, the fluorescence emission spectrum can be predicted.

For this compound, a TD-DFT study would reveal the wavelengths of maximum absorption (λ_max) and emission, as well as the oscillator strengths, which are related to the intensity of the transitions. The results would be highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Illustrative Data Table for Predicted Absorption and Emission

Since specific experimental or computational data for this compound is not available, the following table illustrates the typical output of a TD-DFT calculation for a substituted benzene derivative. The values are hypothetical and for demonstration purposes only.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.02 |

| S₀ → S₂ | 4.95 | 250 | 0.15 |

| S₁ → S₀ | 3.87 | 320 | - |

Analysis of Inter-System Crossing (ISC) and Reverse Inter-System Crossing (RISC) Pathways

The presence of a heavy atom like iodine in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. Computational methods can be used to calculate the spin-orbit coupling matrix elements (SOCMEs) between singlet and triplet states. A large SOCME indicates a higher probability of ISC.

RISC is particularly important in the context of thermally activated delayed fluorescence (TADF), where molecules can convert triplet excitons back into emissive singlet excitons. For RISC to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST) should be small. Computational studies can predict the energies of these states and thus the feasibility of RISC. Research on other organic molecules has shown that RISC can occur from upper triplet levels to excited singlet states, a process known as "hot exciton" pathways. researchgate.net

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, key features such as intermediates and transition states can be identified, and the energetic feasibility of a proposed pathway can be assessed.

Energy Profiles and Activation Barriers for Key Transformations

For this compound, computational studies could investigate various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state, known as the activation energy (Ea), determines the rate of the reaction.

For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations could be used to model the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the iodide leaving group.

Illustrative Energy Profile Data Table

The following table provides a hypothetical energy profile for a generic reaction involving this compound. The energies are relative to the reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Elucidation of Intermediates and Reaction Pathways

Computational chemistry allows for the detailed structural and electronic characterization of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. For reactions involving this compound, computational analysis can confirm the structure of proposed intermediates and explore alternative reaction pathways.

For example, in a transition-metal-catalyzed cross-coupling reaction, DFT could be used to investigate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These calculations would provide valuable insights into the role of the catalyst and the factors controlling the reaction's selectivity and efficiency. Studies on related systems, such as the trifluoromethylation of organic compounds, have utilized computational analysis to identify transition states and intermediates in proposed mechanisms.

Applications and Material Science Relevance of 2 Iodo 1,4 Bis Trifluoromethyl Benzene Derivatives

Building Blocks for Advanced Organic Materials

The unique substitution pattern of 2-iodo-1,4-bis(trifluoromethyl)benzene makes it a valuable starting material for creating larger, more complex molecular architectures with tailored properties for use in cutting-edge organic materials.

The carbon-iodine bond in this compound is a key functional group for forming new carbon-carbon bonds. This reactivity is widely exploited in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to synthesize functionalized alkynylbenzenes. These reactions efficiently couple the iodinated benzene (B151609) ring with terminal alkynes.

Alkynylbenzenes are themselves crucial intermediates in the construction of larger π-conjugated systems. These systems, characterized by alternating single and multiple bonds, are the cornerstone of many organic electronic materials. By carefully selecting the alkyne coupling partners, researchers can extend the conjugation length and incorporate various functional groups, thereby tuning the electronic and optical properties of the final molecule. This modular approach allows for the creation of a diverse library of conjugated oligomers and polymers derived from the 1,4-bis(trifluoromethyl)benzene (B1346883) core. Such polymers are investigated for their potential use in applications requiring semiconducting or light-emitting properties. Furthermore, related iodinated compounds can be converted into cyclic hypervalent iodine reagents, which are highly effective for transferring alkynyl groups in various synthetic transformations. epfl.chresearchgate.netnih.gov

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. tcichemicals.com The design of molecules that can form liquid crystal phases (mesophases) often relies on creating rod-shaped (calamitic) structures with a rigid core and flexible terminal groups. tcichemicals.com

Derivatives of this compound are potential precursors for such materials. The rigid benzene core, substituted with strongly electronegative trifluoromethyl groups and a polarizable iodine atom, can be incorporated into larger molecular designs. For instance, the iodine atom can be replaced via coupling reactions to attach other aromatic rings or aliphatic chains, elongating the molecular structure to achieve the necessary calamitic shape.

Factors Influencing Mesomorphic Properties

| Molecular Feature | Influence on Liquid Crystal Behavior | Relevant Properties |

|---|---|---|

| Rigid Core (Benzene Ring) | Provides structural anisotropy (rod-like shape). | Essential for long-range orientational order. |

| Terminal Iodo Group | Increases molecular polarizability, enhancing intermolecular attractions. | Promotes the formation of more ordered smectic phases. researchgate.net |

| Trifluoromethyl (CF₃) Groups | Introduce strong dipole moments, affecting molecular packing and phase stability. | Contributes to overall electronic character and thermal stability. |

| Flexible Alkyl/Alkoxy Chains | Modulates melting points and the stability range of mesophases. Longer chains can induce different smectic phases. researchgate.netnih.gov | Fine-tunes the transition temperatures between crystalline, liquid crystal, and isotropic liquid states. |

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics, such as display drivers and smart tags. nih.govtcichemicals.com An OFET operates by using a gate electrode to control the flow of charge carriers (holes or electrons) through an organic semiconductor layer. mit.edu The performance of an OFET is critically dependent on the properties of this organic semiconductor.

Materials for OFETs are classified as p-type (hole-transporting) or n-type (electron-transporting). While many high-performance p-type materials exist, stable and efficient n-type organic semiconductors are less common but equally crucial for creating complementary circuits. The 1,4-bis(trifluoromethyl)benzene moiety is a powerful electron-accepting unit due to the strong electron-withdrawing nature of the two CF₃ groups.

Incorporating this moiety into larger conjugated molecules is a promising strategy for designing n-type semiconductors. These materials have low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates the injection and transport of electrons. The high thermal stability conferred by the bis(trifluoromethyl)benzene unit is also advantageous for device longevity and operational stability. The development of such solution-processable, air-stable n-type semiconductors is a key step toward the low-cost, large-area fabrication of organic electronic circuits. nih.govresearchgate.net

Emitters for Thermally Activated Delayed Fluorescence (TADF) and Electroluminescence

One of the most significant applications of 1,4-bis(trifluoromethyl)benzene derivatives is in the field of organic light-emitting diodes (OLEDs). Specifically, this core has been used as a key acceptor component in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netrsc.org TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, enabling theoretical internal quantum efficiencies of 100%. beilstein-journals.org

The TADF mechanism relies on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). beilstein-journals.org A small ΔEST allows triplet excitons, which are typically non-emissive and constitute 75% of the excitons formed in an OLED, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). beilstein-journals.orgresearchgate.net

A highly effective strategy to achieve a small ΔEST is the "Donor-Acceptor" (D-A) design. nih.govnih.gov In this approach, an electron-donating molecule (D) is linked to an electron-accepting molecule (A). This leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), which is localized on the donor, and the LUMO, which is localized on the acceptor. beilstein-journals.org

Symmetrical Donor-Acceptor-Donor (D-A-D) architectures are particularly promising. nih.gov In these molecules, a central acceptor unit is connected to two donor units. The 1,4-bis(trifluoromethyl)benzene moiety has emerged as a novel and powerful acceptor for these D-A-D systems. researchgate.netrsc.org Its strong electron-withdrawing character effectively localizes the LUMO, while common donor moieties like phenoxazine, phenothiazine, or acridine (B1665455) derivatives host the HOMO. researchgate.netrsc.org The steric interactions between the donor and acceptor units often force a large dihedral (twist) angle between their planes, further minimizing the HOMO-LUMO overlap and reducing ΔEST. rsc.org

The use of 1,4-bis(trifluoromethyl)benzene as the acceptor in D-A-D emitters has a profound and beneficial impact on their performance in OLED devices.

High Efficiency: The significant separation of the HOMO and LUMO orbitals in these D-A-D systems successfully leads to very small ΔEST values, on the order of 20 meV. rsc.org This small gap facilitates efficient RISC, with reported rates ranging from 1.92 × 10⁴ to 5.45 × 10⁵ s⁻¹. rsc.org OLEDs fabricated using these emitters have demonstrated high external quantum efficiencies (EQE), with values reaching up to 22-26%. researchgate.netnih.govacs.org

Color Tuning and Stability: The emission color of the TADF molecule can be tuned by selecting different donor groups to pair with the bis(trifluoromethyl)benzene acceptor. For example, using a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor results in a promising cyan TADF emitter. rsc.org Devices using these emitters have shown unusually stable emission colors at different operating voltages and emitter concentrations. rsc.org

Low Efficiency Roll-Off: Many high-efficiency OLEDs suffer from a drop in efficiency at high brightness levels, a phenomenon known as efficiency roll-off. Emitters based on the bis(trifluoromethyl)benzene core have exhibited extremely low roll-off, maintaining nearly their maximum efficiency even at a high brightness of 1000 cd/m². rsc.orgnih.govacs.org

Exceptional Thermal Stability: The incorporation of the 1,4-bis(trifluoromethyl)benzene unit imparts excellent thermal stability to the emitter molecules. These materials show high glass transition temperatures (over 130 °C) and decomposition temperatures starting above 400 °C, which is critical for long-term operational stability in devices. researchgate.net

Performance of TADF Emitters with Trifluoromethyl-Substituted Benzene Cores

| Emitter/System | Donor Moiety | Max. External Quantum Efficiency (EQE) | Emission Color | Key Findings |

|---|---|---|---|---|

| PXZ-TPA-TRZ based | Phenoxazine (PXZ) | Up to 22% | Green | Demonstrates the impact of intramolecular reorganization on TADF performance. researchgate.net |

| DMAC-TADF | 9,9-dimethyl-9,10-dihydroacridine (DMAC) | - | Cyan | Identified as a promising cyan emitter with a high RISC rate. rsc.org |